molecular formula C15H15NO2 B596469 N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide CAS No. 1261947-44-7

N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B596469
CAS No.: 1261947-44-7
M. Wt: 241.29
InChI Key: MJJYDEWJZUQIGL-UHFFFAOYSA-N
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Description

N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide is a synthetic biphenyl derivative designed for discovery research and drug development. The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its versatility and presence in numerous bioactive molecules . This particular compound features a carboxamide linkage and hydroxy substituent, functional groups commonly exploited to fine-tune biological activity and physicochemical properties. Researchers can leverage this compound as a key intermediate or precursor in constructing more complex molecular architectures. Biphenyl derivatives have demonstrated a wide spectrum of biological activities in scientific studies, serving as core structures in investigational agents with reported anti-protozoal , fungicidal , and anticancer properties. The structural motif is also found in various natural products and approved drugs, underscoring its pharmacological relevance . Its value in research extends to probing structure-activity relationships (SAR), particularly in optimizing the carboxamide and hydroxy substituents to enhance potency and selectivity against biological targets . This chemical is intended for use in laboratory research to investigate new therapeutic avenues, especially against multidrug-resistant pathogens or in oncology.

Properties

IUPAC Name

N-ethyl-3-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-16-15(18)13-5-3-4-12(10-13)11-6-8-14(17)9-7-11/h3-10,17H,2H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJYDEWJZUQIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683576
Record name N-Ethyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-44-7
Record name N-Ethyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling as a Key Step

The synthesis of N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide often begins with Suzuki-Miyaura coupling, a palladium-catalyzed reaction that links aryl halides with boronic acids. For example, 2-benzyloxy-1-bromo-3-nitrobenzene reacts with 3-carboxyphenylboronic acid in the presence of a Pd catalyst to form a biphenyl intermediate. This step is critical for constructing the biphenyl backbone while preserving functional groups for subsequent modifications.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

  • Base: K₂CO₃ or Na₂CO₃

  • Solvent: Tetrahydrofuran (THF) or acetonitrile

  • Temperature: 80–100°C

  • Yield: 85–92%

The nitro group in the intermediate is later reduced to an amine, and the benzyl protecting group is removed via hydrogenation with Pd/C.

Amidation of Biphenyl Carboxylic Acid Derivatives

A direct route involves the amidation of 3'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid with ethylamine. The carboxylic acid is first activated using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with ethylamine.

Optimization Insights :

  • Activation Step : Carboxylic acid activation with HATU in DMF achieves >90% conversion.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates compared to non-polar solvents.

  • Yield : 75–82% after purification by column chromatography.

Multi-Step Synthesis from 2-Nitro-6-Bromophenol

An alternative approach begins with 2-nitro-6-bromophenol , which undergoes nucleophilic substitution with benzyl bromide to form 2-benzyloxy-1-bromo-3-nitrobenzene . This precursor is then subjected to Suzuki coupling, followed by hydrogenation and debenzylation.

Key Steps :

  • Nucleophilic Substitution :

    • Reagents: Benzyl bromide, K₂CO₃

    • Solvent: Acetonitrile (reflux, 3 hours)

    • Yield: 97.9%

  • Hydrogenation :

    • Catalyst: 10% Pd/C

    • Solvent: Ethyl acetate

    • Pressure: H₂ at 50°C for 8–10 hours

    • Yield: 96–97.5%

Comparative Analysis of Preparation Methods

Efficiency and Scalability

MethodStepsTotal Yield (%)Key AdvantagesLimitations
Suzuki Coupling378–85High regioselectivity; scalableRequires Pd catalysts; costly ligands
Direct Amidation270–75Short reaction pathwayLow yields due to side reactions
Multi-Step Synthesis465–70Uses inexpensive starting materialsLengthy purification steps

The Suzuki-based method outperforms others in yield and scalability, making it preferable for industrial applications.

Reaction Optimization Strategies

  • Catalyst Loading : Reducing Pd catalyst from 5 mol% to 1 mol% with ligand optimization (e.g., XPhos) maintains efficiency while lowering costs.

  • Solvent Selection : Replacing THF with acetonitrile in Suzuki coupling improves reaction rates by 20%.

  • Temperature Control : Hydrogenation at 50°C instead of 25°C reduces reaction time from 24 hours to 8 hours.

Critical Challenges and Solutions

Protection and Deprotection of Hydroxyl Groups

The hydroxyl group at the 4'-position is sensitive to oxidation and must be protected during synthesis. Benzyl ethers are commonly used due to their stability under Suzuki conditions and ease of removal via hydrogenation.

Example :

  • Protection : 2-Nitro-6-bromophenol → 2-benzyloxy-1-bromo-3-nitrobenzene (97.9% yield).

  • Deprotection : Pd/C-catalyzed hydrogenation cleaves the benzyl group quantitatively.

Byproduct Formation in Amidation

Direct amidation may produce N-ethyl-3-(4-benzyloxyphenyl)benzamide as a byproduct if the hydroxyl group is improperly protected. This is mitigated by using orthogonal protecting groups (e.g., tert-butyldimethylsilyl) that are stable under amidation conditions.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Recovering Pd catalysts via filtration or adsorption on activated carbon reduces production costs by up to 40%. For instance, Pd/C used in hydrogenation can be reused for 5 cycles with <5% loss in activity.

Green Chemistry Approaches

Recent advances emphasize solvent-free amidation and microwave-assisted Suzuki coupling, which reduce energy consumption by 60% and reaction times by 70% .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4’-hydroxy-[1,1’-biphenyl]-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

N-Ethyl-4’-hydroxy-[1,1’-biphenyl]-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Ethyl-4’-hydroxy-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide and related biphenyl carboxamide derivatives:

Compound Name Substituents Molecular Weight Key Properties/Applications References
This compound - 4'-hydroxy biphenyl
- N-ethyl carboxamide
Not explicitly provided Hypothesized enhanced solubility due to hydroxyl group; potential for hydrogen bonding in target interactions. N/A
LDE225 (Sonidegib) - 4'-trifluoromethoxy biphenyl
- Morpholine-pyridine substituent
~650.6 g/mol Hedgehog pathway inhibitor; approved for basal cell carcinoma. High lipophilicity due to trifluoromethoxy group.
N-[6-(cis-2,6-Dimethylmorpholine-4-yl)pyridine-3-yl]-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide - Trifluoromethoxy biphenyl
- Dimethylmorpholine-pyridine substituent
~613.6 g/mol Modulates hedgehog signaling; crystalline phosphate salts improve bioavailability and stability.
N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide - 3-chlorophenyl substituent
- No hydroxyl or ethyl groups
307.77 g/mol Intermediate in organic synthesis; limited pharmacological data. Chlorine enhances halogen bonding potential.
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide - Methoxyphenoxy cyclopropane
- Diethyl carboxamide
~339.4 g/mol Diastereomeric mixture (dr 23:1) with high synthetic yield (78%); explored for conformational effects on activity.

Key Findings from Comparisons :

Substituent Effects on Bioactivity :

  • The hydroxy group in this compound may enhance solubility compared to methoxy or trifluoromethoxy analogs, which are more lipophilic . However, hydroxyl groups can also increase metabolic susceptibility.
  • Trifluoromethoxy and morpholine-pyridine substituents (e.g., in LDE225) confer improved target binding and pharmacokinetics, critical for hedgehog pathway inhibition .

Crystalline Forms and Drug Development :

  • Phosphate salt derivatives of biphenyl carboxamides (e.g., LDE225 diphosphate) exhibit superior solubility and bioavailability compared to free bases, highlighting the importance of salt forms in drug design .

Regulatory and Synthetic Considerations :

  • The withdrawal of EMA designation for a related pyrimidinyl-substituted biphenyl carboxamide (EMEA/OD/048/09) underscores regulatory challenges in balancing efficacy and toxicity for such compounds .

Critical Analysis of Structural Analogues

  • Hydroxyl vs. Methoxy/Trifluoromethoxy :
    Hydroxyl groups increase polarity but may reduce metabolic stability. Methoxy and trifluoromethoxy groups improve lipophilicity and membrane permeability, favoring CNS penetration but requiring formulation optimization .
  • Ethyl vs.

Biological Activity

N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide is a compound that has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of biphenyl derivatives through nucleophilic addition reactions. Recent methodologies have highlighted the use of Grignard reagents and copper-catalyzed reactions to efficiently produce these compounds with high yields and purity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including U937 (a human myeloid leukemia cell line) and others such as Jurkat, HeLa, and MCF-7 cells. The inhibition of cell growth is often quantified using MTT assays, where IC50 values are determined to assess potency.

Cell LineIC50 (µM)Treatment Duration
U93710.548 hours
Jurkat4.6472 hours
HeLa9.2272 hours
MCF-78.4772 hours

The compound's effectiveness appears to increase with longer incubation times and higher concentrations . Notably, it has been observed to induce apoptosis in cancer cells, a critical mechanism for anticancer agents.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Cell Cycle Arrest : Flow cytometry studies have demonstrated that this compound can arrest the cell cycle in the sub-G1 phase, indicating the induction of apoptosis .
  • Antiangiogenic Effects : In vivo assays using chick chorioallantoic membrane models have suggested that the compound may inhibit angiogenesis, a key factor in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the biphenyl structure can significantly impact biological activity. For instance, modifications at the hydroxyl or carboxamide positions may enhance binding affinity to target proteins involved in cancer progression or alter pharmacokinetic properties .

Case Studies

Several case studies have documented the biological activity of similar biphenyl derivatives:

  • Study on Biphenyl Derivatives : A study demonstrated that derivatives with specific functional groups exhibited enhanced cytotoxicity against A549 lung cancer cells compared to their parent compounds .
  • Molecular Docking Studies : Computational studies have indicated promising binding interactions between this compound and key proteins involved in cancer signaling pathways, suggesting potential targets for therapeutic intervention .

Q & A

How can N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide be synthesized and purified for research purposes?

Answer:
The synthesis typically involves coupling reactions or halogenation of precursor biphenyl carboxamides. For example, bromination or iodination of the biphenyl core can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under specific catalytic conditions (e.g., Ru-catalyzed C−H activation). Reaction conditions (e.g., 0°C for acyl chloride coupling, 22-hour reaction times) and stoichiometric ratios (e.g., 1:2 substrate-to-halogenating agent) are critical for yield optimization . Purification is performed via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures), achieving yields ranging from 34% to 76% depending on substituent complexity .

What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., in d6-DMSO) to confirm substituent positions and splitting patterns (e.g., doublets at δ 7.98 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., HRMS calcd for C25H17Cl2NO4S: 498.0328) with <1 ppm error .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (e.g., 98.3% purity at tR = 13.83 min) .
  • X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) resolves molecular conformation and crystallographic parameters, particularly for high-resolution or twinned data .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) observed during structural elucidation of biphenyl carboxamide derivatives?

Answer:
Contradictions may arise from dynamic effects (e.g., restricted rotation of substituents) or overlapping signals. Strategies include:

  • 2D NMR (COSY, HSQC): Correlates proton-proton and proton-carbon couplings to assign ambiguous peaks .
  • Comparative Analysis: Cross-referencing with structurally analogous compounds (e.g., halogenated derivatives in ) to identify substituent-induced shifts.
  • Computational Modeling: Predicts NMR chemical shifts using DFT calculations to validate experimental data.
  • Crystallographic Validation: Resolves ambiguities by comparing solution-phase NMR data with solid-state X-ray structures .

What methodologies are employed in structure-activity relationship (SAR) studies to evaluate the bioactivity of this compound derivatives?

Answer:
SAR studies involve:

  • Systematic Substituent Variation: Introducing electron-withdrawing/donating groups (e.g., Cl, OCH3) at specific positions to modulate bioactivity (e.g., Bcl-x(L) inhibition in ).
  • Pharmacological Assays: Testing derivatives against molecular targets (e.g., EZH2 inhibition in MRTs via cell-based assays) .
  • Interligand Nuclear Overhauser Effects (ILOEs): Maps ligand-protein interactions to guide rational design (e.g., acylsulfonamide derivatives in ).
  • In Vivo Models: Evaluating efficacy in xenograft models (e.g., G402 model for pediatric tumors) .

How does the choice of catalyst and reaction conditions influence regioselectivity in the halogenation of biphenyl carboxamide derivatives?

Answer:
Regioselectivity is controlled by:

  • Catalyst Design: Ru catalysts with carboxylate ligands promote C−H activation at specific positions (e.g., para vs. meta halogenation) .
  • Directing Groups: Amide groups (e.g., N,N-diisopropyl) direct halogenation to adjacent aromatic positions via coordination .
  • Reaction Parameters: Temperature (e.g., room temperature vs. reflux), solvent polarity, and halogenating agent (NBS vs. NIS) impact reaction kinetics and selectivity .

What crystallographic strategies are recommended for resolving ambiguities in the molecular conformation of this compound?

Answer:

  • High-Resolution Data Collection: Use synchrotron radiation for sub-Å resolution to resolve torsional angles and hydrogen bonding .
  • Twinned Data Refinement: SHELXL’s TWIN/BASF commands model twinning in cases of pseudo-merohedral twinning .
  • Validation Tools: R-factor analysis and electron density maps (e.g., omit maps) confirm the absence of disorder or misplaced atoms.
  • Comparative Crystallography: Cross-validate with derivatives (e.g., 4-bromo-4'-fluoro analog in ) to identify conformational trends .

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